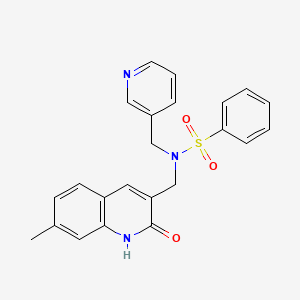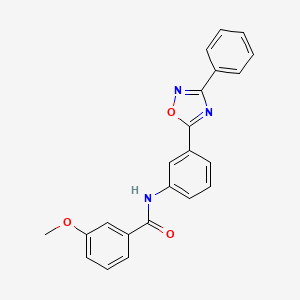
3-methoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MOPEB and is a derivative of benzamide.
Mécanisme D'action
The exact mechanism of action of MOPEB is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain in the body. MOPEB is also believed to act on the central nervous system, reducing pain perception.
Biochemical and Physiological Effects:
MOPEB has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models. MOPEB has also been found to have a positive effect on the immune system, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MOPEB in lab experiments is its ability to reduce inflammation and pain. This makes it a useful tool in studying the mechanisms of inflammation and pain. However, one of the limitations of using MOPEB is its potential toxicity, which needs to be carefully monitored.
Orientations Futures
There are several future directions for the study of MOPEB. One of the areas of interest is the development of new drugs based on the structure of MOPEB. Another area of interest is the study of the molecular mechanisms of MOPEB, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, the use of MOPEB in the treatment of various diseases, such as cancer and autoimmune disorders, is an area of ongoing research.
In conclusion, MOPEB is a promising compound that has potential applications in various fields of scientific research. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the molecular mechanisms of MOPEB and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of MOPEB involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline with 3-methoxybenzoyl chloride in the presence of a base. The reaction takes place in a solvent and is carried out at a specific temperature and pressure to obtain the desired product.
Applications De Recherche Scientifique
MOPEB has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-methoxy-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-12-6-9-16(14-19)21(26)23-18-11-5-10-17(13-18)22-24-20(25-28-22)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGZCFRLKIUJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

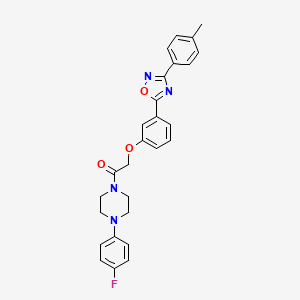
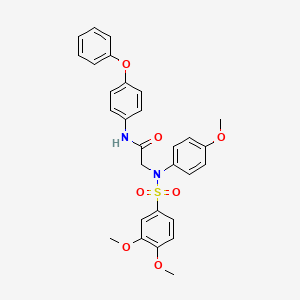
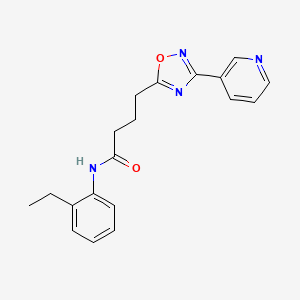

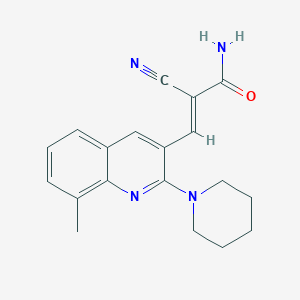
![2-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717816.png)
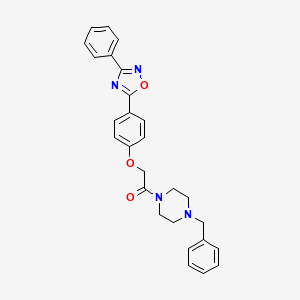
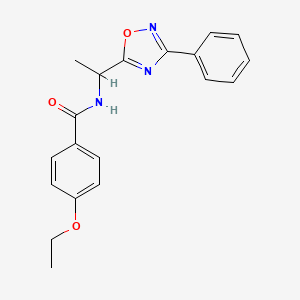
![N-(4-Bromophenyl)-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B7717832.png)
![3-(benzylsulfamoyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B7717836.png)
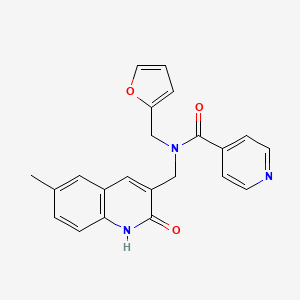
![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)
![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)
